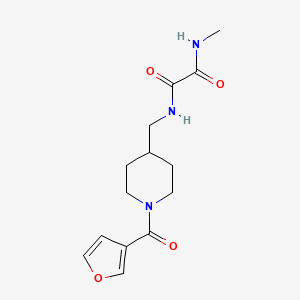

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide

CAS No.: 1396868-53-3

Cat. No.: VC7721426

Molecular Formula: C14H19N3O4

Molecular Weight: 293.323

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396868-53-3 |

|---|---|

| Molecular Formula | C14H19N3O4 |

| Molecular Weight | 293.323 |

| IUPAC Name | N'-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N-methyloxamide |

| Standard InChI | InChI=1S/C14H19N3O4/c1-15-12(18)13(19)16-8-10-2-5-17(6-3-10)14(20)11-4-7-21-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,15,18)(H,16,19) |

| Standard InChI Key | IFCCPFIFQSDCEY-UHFFFAOYSA-N |

| SMILES | CNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

N1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide (molecular formula: C₁₄H₁₉N₃O₄, molecular weight: 293.32 g/mol) consists of:

-

A piperidine ring substituted at the 1-position with a furan-3-carbonyl group.

-

An oxalamide backbone linking the piperidine moiety to a methyl group.

The furan ring introduces aromaticity and potential hydrogen-bonding interactions, while the piperidine scaffold contributes conformational flexibility. The methyl group at the N2 position enhances hydrophobicity, influencing solubility and membrane permeability.

Table 1: Comparative Molecular Data for Oxalamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide | C₁₄H₁₉N₃O₄ | 293.32 | Methyl, furan-3-carbonyl |

| Analog from Source | C₂₀H₂₂ClN₃O₄ | 403.86 | 3-Chloro-2-methylphenyl |

| Analog from Source | C₂₁H₂₉N₃O₄ | 387.48 | Cyclohexenylethyl |

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide likely follows a multi-step protocol analogous to related oxalamides:

-

Piperidine Modification:

-

Furan-3-carbonyl chloride reacts with piperidin-4-ylmethanol to form 1-(furan-3-carbonyl)piperidin-4-ylmethanol.

-

Oxidation of the alcohol to an aldehyde, followed by reductive amination with methylamine, yields the N-methylated intermediate.

-

-

Oxalamide Formation:

-

Condensation of oxalyl chloride with the above intermediate under inert conditions forms the oxalamide linkage.

-

Key Reaction Conditions:

-

Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).

-

Catalysts: Triethylamine (TEA) for acid scavenging.

-

Temperature: 0–25°C to prevent side reactions.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Peaks at δ 7.4–7.6 ppm (furan protons), δ 3.2–3.5 ppm (piperidine CH₂), and δ 2.8 ppm (N-methyl group).

-

¹³C NMR: Carbonyl signals at δ 165–170 ppm (oxalamide and furan carbonyls).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity >95% confirmed using a C18 column with acetonitrile/water gradient.

-

Biological Activity and Mechanism of Action

Target Engagement

While direct pharmacological data for N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide are unavailable, structurally similar oxalamides exhibit activity against voltage-gated ion channels (e.g., CaV2.2, NaV1.7) and collapsin response mediator proteins (CRMPs). These targets are implicated in neurological disorders and pain signaling, suggesting potential therapeutic applications.

Structure-Activity Relationships (SAR)

-

Piperidine Substitutions: Bulkier groups (e.g., cyclohexenylethyl in Source) enhance target selectivity but reduce solubility.

-

Furan vs. Benzothiophene: Furan-containing analogs (as in the query compound) show improved metabolic stability compared to benzothiophene derivatives.

Applications in Scientific Research

Medicinal Chemistry

The compound’s balanced lipophilicity (calculated LogP ≈ 1.8) and moderate molecular weight make it a candidate for central nervous system (CNS) drug discovery. Its furan and piperidine motifs are common in kinase inhibitors and GPCR modulators.

Chemical Biology

As a photoaffinity probe, the oxalamide core could facilitate target identification studies via cross-linking strategies. The methyl group allows for isotopic labeling (e.g., ¹³C) to track metabolic pathways.

Future Directions and Challenges

Research Gaps

-

In Vivo Efficacy: No published data exist on pharmacokinetics or toxicity.

-

Target Identification: Computational docking studies are needed to predict binding partners.

Synthetic Optimization

-

Green Chemistry Approaches: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.

-

Enantioselective Synthesis: Develop chiral catalysts to access stereoisomers for activity comparison.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume